molecular formula C19H15N3O4 B2963139 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 922041-78-9

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No. B2963139
CAS RN: 922041-78-9
M. Wt: 349.346
InChI Key: AWUPETKXPOTRHJ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran and its derivatives have been used in the synthesis of various compounds with biological activities . For example, benzofuran substituted chalcone compounds have been synthesized and characterized .


Physical And Chemical Properties Analysis

The physicochemical properties of benzofuran derivatives make them versatile and widely used in medicinal chemistry . They are present in many drugs and have become an important basis for medicinal chemistry .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide range of bioactivities due to their ability to bind with different enzymes and receptors through numerous weak interactions. These compounds have shown significant therapeutic potential, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties, among others. The unique structural features of the 1,3,4-oxadiazole ring contribute to these diverse pharmacological activities, making these derivatives interesting topics for scientific research in medicinal chemistry (Verma et al., 2019).

Antioxidant and Anti-inflammatory Applications

Studies have highlighted the antioxidant and anti-inflammatory properties of certain compounds, including those related to the oxadiazole family. For example, gallic acid, while not a direct derivative, shares similarities in potential health applications with its strong anti-inflammatory properties. This indicates that compounds with certain structural features can exhibit significant pharmacological activities beneficial in treating inflammation-related diseases (Bai et al., 2020).

Role in Drug Discovery and Development

Oxadiazole derivatives, including those with methoxybenzofuran components, are considered privileged structures in the drug discovery process. They are being actively researched for their potential as anti-HIV and anticancer agents due to their ability to inhibit various enzymes and growth factors involved in disease progression. The structural modification of these compounds holds promise for the development of new therapeutic agents with improved efficacy and safety profiles (Kumar et al., 2019).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to continue to be a focus of research in the fields of drug invention and development .

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-11-15(25-17(13)14)18-21-22-19(26-18)20-16(23)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPETKXPOTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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